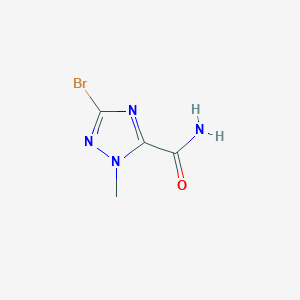

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide, 95%

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

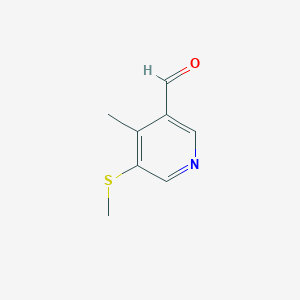

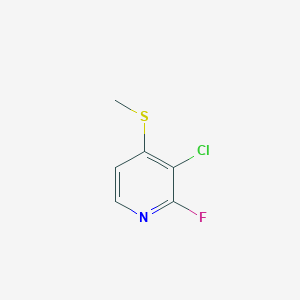

3-Bromo-1-methyl-1H-1,2,4-triazole is a halogenated heterocycle . It is a solid compound with the empirical formula C3H4BrN3 and a molecular weight of 161.99 . The compound is part of a family of 1,2,4-triazoles that have the ability to accept and transfer acyl groups in synthetic reactions .

Molecular Structure Analysis

The molecular structure of 3-Bromo-1-methyl-1H-1,2,4-triazole consists of a triazole ring with a bromine atom at the 3rd position and a methyl group at the 1st position . The SMILES string representation of the molecule is Cn1cnc(Br)n1 .Chemical Reactions Analysis

3-Bromo-1H-1,2,4-triazole is used as a ligand for transition metals to create coordination complexes . It is also capable of accepting and transferring acyl groups in synthetic reactions, making it a useful catalyst for the synthesis of esters .Physical And Chemical Properties Analysis

3-Bromo-1-methyl-1H-1,2,4-triazole is a solid compound . It has a density of 1.9±0.1 g/cm3 . The boiling point is 255.9±23.0 °C at 760 mmHg . The compound has a molar refractivity of 31.3±0.5 cm3 . It has 3 hydrogen bond acceptors and no hydrogen bond donors .Scientific Research Applications

BMTC has a wide range of scientific research applications, including use as a catalyst in organic synthesis, as a reagent in the synthesis of polymers, as a ligand in coordination chemistry, and in the synthesis of drugs and pharmaceuticals. BMTC has also been used in the synthesis of organic dyes and in the development of new materials for use in biotechnology.

Mechanism of Action

Target of Action

It’s known that triazole compounds often interact with various enzymes and receptors in the body, influencing numerous biochemical processes .

Mode of Action

Triazole compounds are known to interact with their targets, causing conformational changes that can affect the function of the target .

Biochemical Pathways

Triazole compounds are known to be involved in a variety of biochemical reactions, including the transfer of acyl groups .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carboxamide . .

Advantages and Limitations for Lab Experiments

The main advantage of using BMTC in laboratory experiments is its high purity, which is typically 95%. This makes BMTC an ideal reagent for use in organic synthesis and other scientific research applications. However, BMTC is not stable in the presence of light or heat, and therefore must be stored and handled with care.

Future Directions

There are a number of potential future directions for research involving BMTC. These include further investigation into its potential biochemical and physiological effects, as well as its potential applications in the development of new materials for use in biotechnology. In addition, further research could be conducted into the use of BMTC as a catalyst in organic synthesis reactions, as well as its potential use in the synthesis of drugs and pharmaceuticals. Finally, further research could be conducted into the synthesis of BMTC and the development of improved methods for its synthesis.

Synthesis Methods

BMTC can be synthesized using a variety of methods, including the reaction of 1-methyl-1H-1,2,4-triazole-5-carboxylic acid with bromine in an aqueous solution. This reaction results in the formation of BMTC as a white solid. The reaction is exothermic and is typically carried out under reflux conditions.

Safety and Hazards

The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .

properties

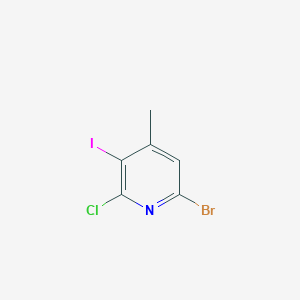

IUPAC Name |

5-bromo-2-methyl-1,2,4-triazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQYCPXHDSUMPTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC(=N1)Br)C(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Bromo-1-methyl-pyrazolo[4,3-b]pyridine](/img/structure/B6306036.png)

![t-Butyl 3-cyano-5,7-dihydropyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B6306051.png)

![1-Oxaspiro[3.5]nonan-3-amine](/img/structure/B6306072.png)